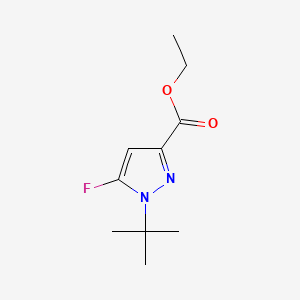

Ethyl 1-(tert-butyl)-5-fluoro-1H-pyrazole-3-carboxylate

Descripción general

Descripción

Ethyl 1-(tert-butyl)-5-fluoro-1H-pyrazole-3-carboxylate is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a tert-butyl group, a fluorine atom, and an ethyl ester group, making it a unique and versatile molecule in various chemical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(tert-butyl)-5-fluoro-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl 3-oxo-3-(tert-butyl)-2-fluoropropanoate with hydrazine hydrate, which leads to the formation of the pyrazole ring. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of flow reactors also enhances safety and reduces the environmental impact of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-(tert-butyl)-5-fluoro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Aplicaciones Científicas De Investigación

Pharmacological Activity

Ethyl 1-(tert-butyl)-5-fluoro-1H-pyrazole-3-carboxylate has been noted for its potential as an anti-inflammatory and analgesic agent. The presence of the fluoroalkyl substituent enhances its lipophilicity and solubility, which may improve its biological activity .

Neurological Disorders

Research indicates that compounds similar to this compound could be effective in treating various central nervous system disorders, including anxiety, depression, and attention deficit hyperactivity disorder (ADHD). These compounds have been shown to interact with trace amine-associated receptors (TAARs), suggesting a mechanism for their therapeutic effects .

Anti-Cancer Potential

The pyrazole derivatives, including this compound, are being explored for their anti-cancer properties. Studies have indicated that these compounds can inhibit tumor growth, making them candidates for cancer therapy .

Herbicide Development

Due to their biological activity, pyrazole derivatives are being investigated as potential herbicides. The lipophilic nature of this compound enhances its ability to penetrate plant tissues, which is crucial for herbicide efficacy .

Pesticide Formulations

Similar compounds have been successfully used in pesticide formulations, demonstrating effectiveness against various pests while maintaining a favorable safety profile for non-target organisms .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of Ethyl 1-(tert-butyl)-5-fluoro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 1-(tert-butyl)-5-chloro-1H-pyrazole-3-carboxylate

- Ethyl 1-(tert-butyl)-5-bromo-1H-pyrazole-3-carboxylate

- Ethyl 1-(tert-butyl)-5-iodo-1H-pyrazole-3-carboxylate

Uniqueness

Ethyl 1-(tert-butyl)-5-fluoro-1H-pyrazole-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this molecule particularly valuable in drug development and other applications.

Actividad Biológica

Ethyl 1-(tert-butyl)-5-fluoro-1H-pyrazole-3-carboxylate is a compound of significant interest in pharmaceutical research due to its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C10H15FN2O2

- Molecular Weight: 214.24 g/mol

- Key Features: The compound contains a tert-butyl group and a fluorine atom on the pyrazole ring, which enhance its reactivity and biological interactions.

Mechanisms of Biological Activity

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression, particularly those related to inflammatory pathways. Research indicates that it can interact with cyclooxygenase (COX) enzymes, which are crucial targets in anti-inflammatory drug development .

- Binding Affinity Studies: Investigations into its binding affinity to various biological receptors have demonstrated that the compound can effectively engage with targets implicated in disease pathways, enhancing its therapeutic potential.

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of this compound, particularly through studies measuring its impact on COX-1 and COX-2 enzymes:

- In vitro Studies: The compound exhibited significant inhibition of COX enzymes, with IC50 values comparable to established anti-inflammatory drugs such as diclofenac .

| Compound | IC50 (μg/mL) | Selectivity Index |

|---|---|---|

| This compound | 54.65 | High |

| Diclofenac | 54.65 | Reference |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- Cell Line Studies: this compound demonstrated inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting proliferation. In particular, it showed promising results against breast cancer and colon cancer cell lines.

Case Studies

Several studies have evaluated the efficacy of this compound:

- Study on Inflammatory Models: A study conducted on carrageenan-induced paw edema in rats revealed that the compound significantly reduced inflammation compared to control groups, indicating its potential as an effective anti-inflammatory agent .

- Anticancer Efficacy Assessment: In a recent publication, the compound was tested against various cancer cell lines, where it exhibited a dose-dependent reduction in cell viability, suggesting its role as a potential lead compound for further development in cancer therapeutics .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- General Synthetic Route:

- Reactants: tert-butyl hydrazine, ethyl acetoacetate, and fluorinated reagents.

- Conditions: Typically involves refluxing in organic solvents like ethanol or acetonitrile under controlled temperatures.

| Reaction Step | Yield (%) | Conditions |

|---|---|---|

| Initial condensation | 70% | Ethanol, reflux |

| Final purification | >90% | Crystallization from dichloromethane |

Propiedades

IUPAC Name |

ethyl 1-tert-butyl-5-fluoropyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN2O2/c1-5-15-9(14)7-6-8(11)13(12-7)10(2,3)4/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLCEOOTQCUMCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)F)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856785 | |

| Record name | Ethyl 1-tert-butyl-5-fluoro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269294-04-3 | |

| Record name | Ethyl 1-tert-butyl-5-fluoro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.